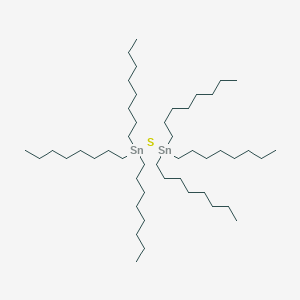
Hexaoctyldistannathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaoctyldistannathiane is a chemical compound that belongs to the family of organotin compounds. It is a highly lipophilic compound that is used in various scientific research applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Hexaoctyldistannathiane has various scientific research applications. One of the most significant applications of the compound is in the field of catalysis. The compound has been used as a catalyst in various organic reactions, including the synthesis of esters, amides, and carboxylic acids. The compound has also been used as a catalyst in the polymerization of olefins.
Wirkmechanismus
The mechanism of action of Hexaoctyldistannathiane is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various reactions. The compound has a high affinity for electron-rich molecules and can act as a nucleophile in certain reactions.
Biochemische Und Physiologische Effekte
Hexaoctyldistannathiane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound can cause toxicity in certain organisms. The compound has been shown to have a toxic effect on the reproductive system of certain animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Hexaoctyldistannathiane in lab experiments is its high lipophilicity. The compound can easily penetrate cell membranes and can be used in various cellular assays. However, the compound is also highly toxic and requires careful handling and disposal.
Zukünftige Richtungen
There are various future directions for the research on Hexaoctyldistannathiane. One of the most significant directions is the development of new synthesis methods for the compound. The development of new synthesis methods can lead to the production of more pure and stable forms of the compound. Another direction is the study of the compound's potential applications in the field of medicine. The compound has shown potential as a catalyst in the synthesis of various drugs. Finally, the study of the compound's toxicity and environmental impact is also an important future direction. The compound has been shown to have toxic effects on certain organisms and can potentially have a negative impact on the environment.
Conclusion:
Hexaoctyldistannathiane is a highly lipophilic organotin compound that has various scientific research applications. The compound has been used as a catalyst in various organic reactions and has shown potential as a catalyst in the synthesis of various drugs. However, the compound is also highly toxic and requires careful handling and disposal. Future research on the compound should focus on the development of new synthesis methods, the study of its potential applications in medicine, and its toxicity and environmental impact.
Synthesemethoden
Hexaoctyldistannathiane can be synthesized through various methods. One of the most common methods is the reaction of octylmagnesium bromide with tin tetrachloride. The reaction produces a mixture of hexaoctyldistannathiane and other organotin compounds. The compound can also be synthesized through the reaction of octyl lithium with tin (II) chloride.
Eigenschaften
CAS-Nummer |
13413-18-8 |
|---|---|
Produktname |
Hexaoctyldistannathiane |
Molekularformel |
C48H102SSn2 |
Molekulargewicht |
948.8 g/mol |
IUPAC-Name |
trioctyl(trioctylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C8H17.S.2Sn/c6*1-3-5-7-8-6-4-2;;;/h6*1,3-8H2,2H3;;; |
InChI-Schlüssel |
AXIPKWBIXSFROG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Andere CAS-Nummern |
13413-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



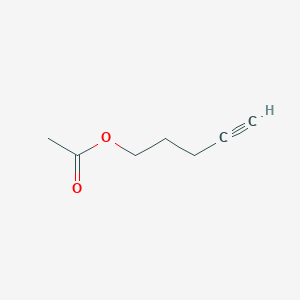
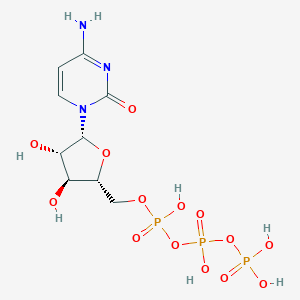
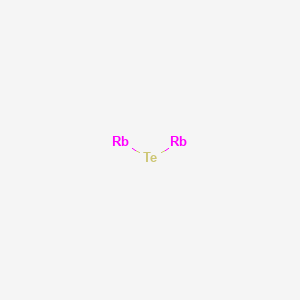

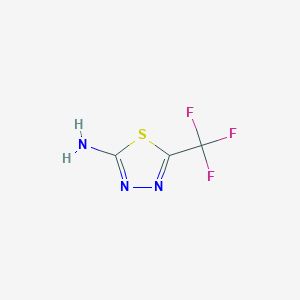
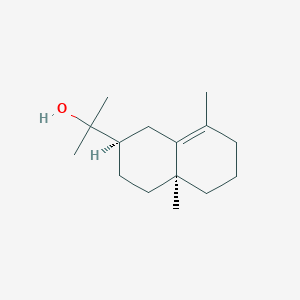
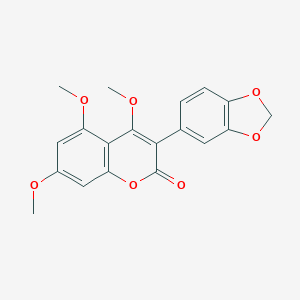
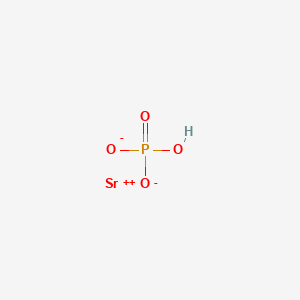
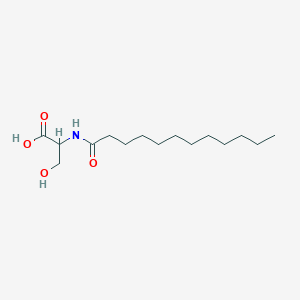
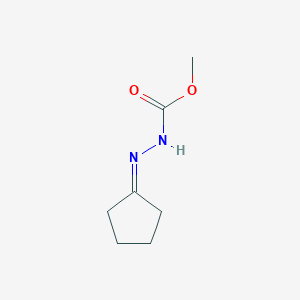
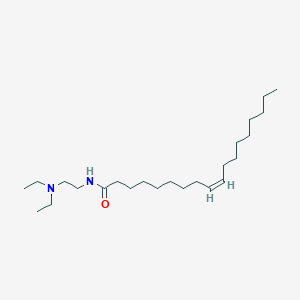
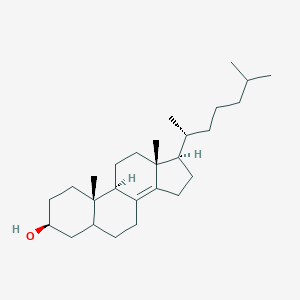
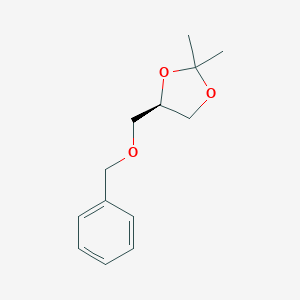
![Ethanol, 2-[ethyl[4-[(6-methoxy-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B83281.png)